Ethyl 2-(bromomethyl)-5-nitrobenzoate
Description
Ethyl 2-(bromomethyl)-5-nitrobenzoate is a substituted benzoate ester featuring a bromomethyl group at the 2-position and a nitro group at the 5-position of the aromatic ring. For example, describes the synthesis of Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions . This suggests that similar bromination methods could apply to synthesizing this compound.
The bromomethyl group enhances electrophilicity, making the compound reactive in substitution reactions, while the nitro group at the 5-position acts as a strong electron-withdrawing group, influencing electronic distribution and stability. Such structural features are critical in medicinal chemistry, where nitro and bromine substituents are often leveraged for antimicrobial and antitumor activities .
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-5-8(12(14)15)4-3-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
YXHMZXMCXBDMJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)-5-nitrobenzoate belongs to a broader class of substituted benzoates. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: Bromomethyl groups (as in the target compound) are more reactive in alkylation or cross-coupling reactions compared to methoxy or amino groups . The nitro group’s electron-withdrawing nature increases acidity at adjacent positions, facilitating deprotonation in catalytic reactions .
Biological Activity :
- Bromine and nitro substituents are associated with antimicrobial and antitumor properties. For instance, sulfonamide derivatives with bromine show activity against bacterial strains , while nitro-thiophenes are explored in cancer research .
Physical Properties: Compounds with trifluoromethyl groups (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate ) exhibit enhanced metabolic stability and lipophilicity, making them favorable in drug design. Amino-substituted benzoates (e.g., Ethyl 2-amino-3-bromo-5-methylbenzoate ) display higher solubility in polar solvents due to hydrogen-bonding capabilities.
Synthetic Utility :
- Ethyl 4-nitrobenzoate is a benchmark in crystallography due to its stable crystalline structure, whereas bromomethyl-substituted esters are intermediates in synthesizing complex heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
